
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is a chemical compound with the molecular formula C20H45NO8S and a molecular weight of 459.64 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate typically involves the reaction of tris(2-hydroxyethyl)amine with dodecyl glycidyl ether in the presence of sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property makes it effective in solubilizing hydrophobic compounds and enhancing the permeability of biological membranes . The compound interacts with lipid bilayers, disrupting their structure and increasing membrane fluidity .
Comparison with Similar Compounds
Triethanolamine Lauryl Sulfate: Similar surfactant properties but differs in the alkyl chain length and the presence of lauryl sulfate instead of dodecyloxyethyl sulfate.
Tris(2-hydroxyethyl)ammonium lactate: Used as a biodegradable catalyst and has different anionic components.
Uniqueness: Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is unique due to its specific combination of tris(2-hydroxyethyl)ammonium cation and dodecyloxyethyl sulfate anion, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
42608-87-7 |
|---|---|
Molecular Formula |
C20H45NO8S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2 |
InChI Key |
BPWXLHABHDYGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Related CAS |
27028-82-6 42608-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


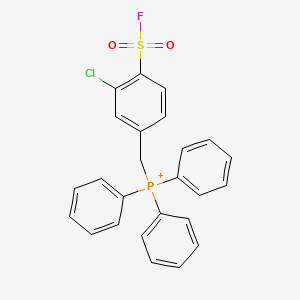
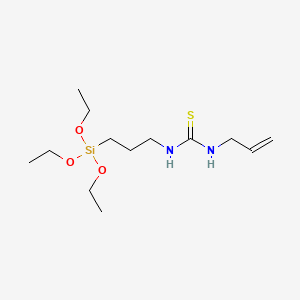
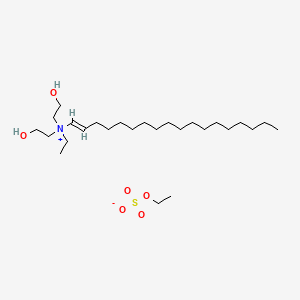


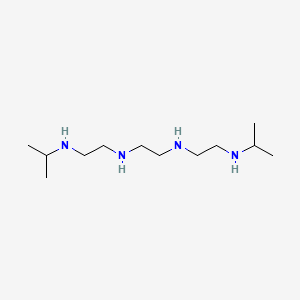

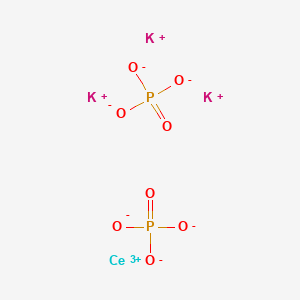
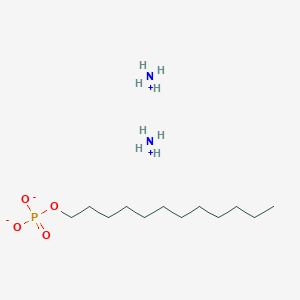
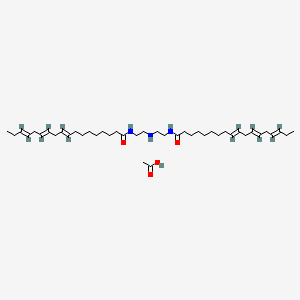
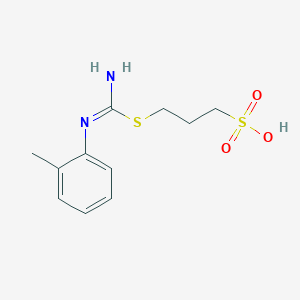
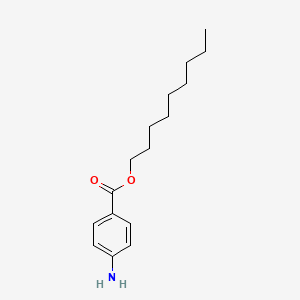
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)

